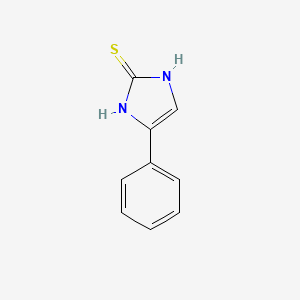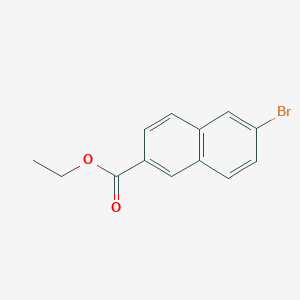
ethyl 6-bromo-2-naphthoate
描述
ethyl 6-bromo-2-naphthoate is an organic compound with the molecular formula C13H11BrO2 It is an ester derivative of naphthalene, characterized by the presence of a bromine atom at the 6th position and an ethyl ester group at the 2nd position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
ethyl 6-bromo-2-naphthoate can be synthesized through several methods. One common approach involves the bromination of naphthalene-2-carboxylic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The resulting 6-bromonaphthalene-2-carboxylic acid is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield ethyl 6-bromonaphthalene-2-carboxylate .
Industrial Production Methods
Industrial production of ethyl 6-bromonaphthalene-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, possibly involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
ethyl 6-bromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous conditions.
Major Products Formed
Substitution: Various substituted naphthalene derivatives.
Reduction: 6-bromonaphthalene-2-methanol.
Hydrolysis: 6-bromonaphthalene-2-carboxylic acid.
科学研究应用
ethyl 6-bromo-2-naphthoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of organic semiconductors and light-emitting diodes (OLEDs) due to its aromatic structure.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of ethyl 6-bromonaphthalene-2-carboxylate depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom, which can participate in various substitution reactions. The ester group can undergo hydrolysis or reduction, providing versatility in synthetic pathways. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, which could involve binding to enzymes or receptors, leading to inhibition or activation of biological pathways .
相似化合物的比较
ethyl 6-bromo-2-naphthoate can be compared with other brominated naphthalene derivatives and esters:
6-Bromonaphthalene-2-carboxylic Acid: Similar structure but lacks the ethyl ester group, making it less versatile in esterification reactions.
Ethyl 2-bromonaphthalene-1-carboxylate: Bromine and ester groups are positioned differently, leading to different reactivity and applications.
6-Bromo-2-naphthol: Contains a hydroxyl group instead of an ester, affecting its solubility and reactivity in organic synthesis.
This compound is unique due to its specific substitution pattern, which provides distinct reactivity and applications in various fields of research.
属性
IUPAC Name |
ethyl 6-bromonaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNDHRWJMFOBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361369 | |
| Record name | ethyl 6-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86471-14-9 | |
| Record name | ethyl 6-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
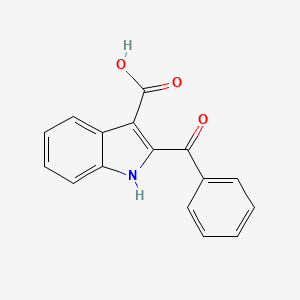
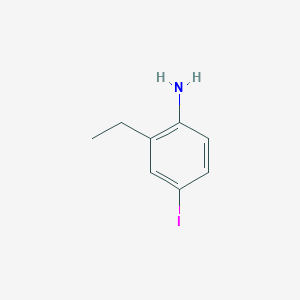

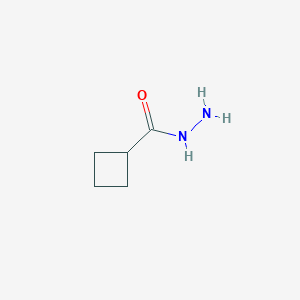
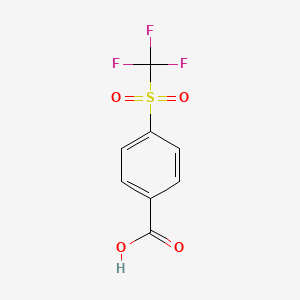

![4-[(4-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B1349161.png)
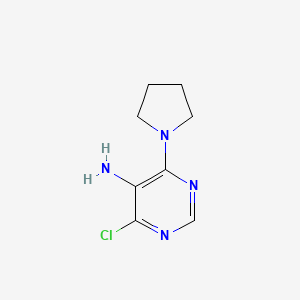
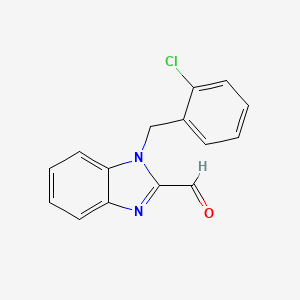
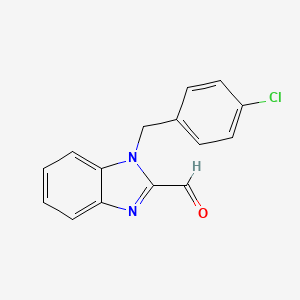
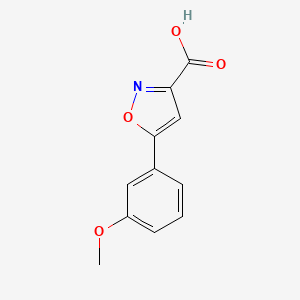

![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)
